WZ8040-hydroxy

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

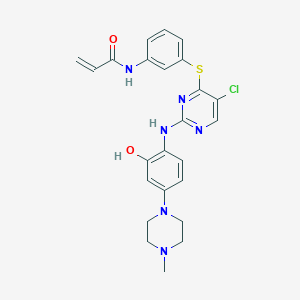

WZ8040-hydroxy is a WZ8040 derivative or analog molecule. Compared to WZ8040, WZ8040-hydroxy has an extra hydroxy group in the benzene ring. WZ8040 is a novel mutant-selective irreversible EGFRT790M inhibitor with potential anticancer activity. WZ8040 is about 30-fold more potent against EGFR T790M, and up to 100-fold less potent against wild-type EGFR, than other quinazoline-based EGFR inhibitors such as CL-387785 and HKI-272. WZ-8040 may be clinically more effective and better tolerated than quinazoline-based inhibitors.

Applications De Recherche Scientifique

Hydroxy Gas (HHO) in Compression Ignition Engines

A study by Yilmaz, Uludamar, and Aydın (2010) explored the use of hydroxy gas (HHO), produced by electrolysis, as supplementary fuel in a four-cylinder, four-stroke, compression ignition engine. The research revealed that HHO's impact varies depending on engine speed, affecting engine torque, carbon monoxide emissions, hydrocarbon emissions, and specific fuel consumption (Yilmaz, Uludamar, & Aydın, 2010).

Pulse Width Modulation in Hydroxy Gas Production

Baltacıoğlu (2019) developed a novel control system using pulse width modulation (PWM) technique for hydroxy gas production, optimizing its production according to the instantaneous demand in internal combustion engines. This study demonstrates the potential of PWM in enhancing the efficiency and adaptability of hydroxy gas generation systems in automotive applications (Baltacıoğlu, 2019).

Hydroxy Gas Enrichment in Bio-Diesohol Fuel Blends

Research by Baltacıoğlu, Kenanoğlu, and Aydın (2019) focused on the effects of hydroxy gas enrichment on bio-diesohol fuel blends in a diesel engine. The study highlighted how hydroxy gas can improve the performance and environmental impact of bio-diesohol fuels, contributing to more sustainable energy sources (Baltacıoğlu, Kenanoğlu, & Aydın, 2019).

Environmental Implications of Hydroxyl Radicals

Gligorovski, Strekowski, Barbati, and Vione (2015) provided an extensive overview of the role of hydroxyl radicals in various environmental compartments, highlighting its importance in atmospheric chemistry, water treatment, and biological systems. This study underscores the significant environmental implications of hydroxyl radicals and the need for further research (Gligorovski, Strekowski, Barbati, & Vione, 2015).

Hydroxy-CNG Fuel Mixtures in Diesel Engines

Arat, Baltacıoğlu, Ozcanli, and Aydın (2016) examined the use of Hydroxy (HHO; Oxy-hydrogen) – CNG (Compressed Natural Gas) fuel mixtures in a non-modified diesel engine. Their findings suggest that such mixtures can enhance engine performance and reduce harmful emissions, offering a more environmentally friendly alternative to conventional fuels (Arat, Baltacıoğlu, Ozcanli, & Aydın, 2016).

Hydroxy Acids in Cosmetic and Therapeutic Formulations

Kornhauser, Coelho, and Hearing (2010) discussed the wide use of hydroxy acids in cosmetic and therapeutic formulations, emphasizing their beneficial effects on the skin and the importance of safety evaluations, especially for products used on sun-exposed skin. This research contributes to a better understanding of hydroxy acids in dermatology and cosmetics (Kornhauser, Coelho, & Hearing, 2010).

Propriétés

Nom du produit |

WZ8040-hydroxy |

|---|---|

Formule moléculaire |

C24H25ClN6O2S |

Poids moléculaire |

497.014 |

Nom IUPAC |

N-(3-((5-chloro-2-((2-hydroxy-4-(4-methylpiperazin-1-yl)phenyl)amino)pyrimidin-4-yl)thio)phenyl)acrylamide |

InChI |

InChI=1S/C24H25ClN6O2S/c1-3-22(33)27-16-5-4-6-18(13-16)34-23-19(25)15-26-24(29-23)28-20-8-7-17(14-21(20)32)31-11-9-30(2)10-12-31/h3-8,13-15,32H,1,9-12H2,2H3,(H,27,33)(H,26,28,29) |

Clé InChI |

JHNKLRNDTGJHEO-UHFFFAOYSA-N |

SMILES |

C=CC(NC1=CC=CC(SC2=NC(NC3=CC=C(C=C3O)N4CCN(CC4)C)=NC=C2Cl)=C1)=O |

Apparence |

Solid powder |

Pureté |

>98% (or refer to the Certificate of Analysis) |

Durée de conservation |

>2 years if stored properly |

Solubilité |

Soluble in DMSO, not in water |

Stockage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonymes |

WZ8040-hydroxy; WZ 8040-hydroxy; WZ-8040-hydroxy; WZ8040 analog, WZ8040. |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(2R)-3-ethyl-1,1,1-trifluoropentan-2-yl]-4-[6-[4-(2-piperidin-1-ylethoxy)phenyl]pyrazolo[1,5-a]pyrimidin-3-yl]thiophene-2-carboxamide](/img/structure/B1193720.png)

![N-[[1-(1-naphthalenylmethyl)-4-(phenylamino)-4-piperidinyl]carbonyl]-glycine](/img/structure/B1193721.png)